molecular formula C7H7NO6S B12722312 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- CAS No. 125628-92-4

1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro-

Cat. No.: B12722312
CAS No.: 125628-92-4
M. Wt: 233.20 g/mol
InChI Key: LRINMBOHZZPHOG-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with hydroxyl, methylsulfonyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 1,2-benzenediol followed by sulfonation. The nitration process involves treating 1,2-benzenediol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- involves its interaction with various molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro and methylsulfonyl groups can participate in redox reactions and nucleophilic substitutions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-benzenediol): Lacks the nitro and methylsulfonyl groups, making it less reactive in certain chemical reactions.

    Hydroquinone (1,4-benzenediol): Has hydroxyl groups in the para position, leading to different reactivity and applications.

    Resorcinol (1,3-benzenediol): Has hydroxyl groups in the meta position, affecting its chemical behavior.

Properties

CAS No.

125628-92-4

Molecular Formula

C7H7NO6S

Molecular Weight

233.20 g/mol

IUPAC Name

5-methylsulfonyl-3-nitrobenzene-1,2-diol

InChI

InChI=1S/C7H7NO6S/c1-15(13,14)4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3

InChI Key

LRINMBOHZZPHOG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]

Origin of Product

United States

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